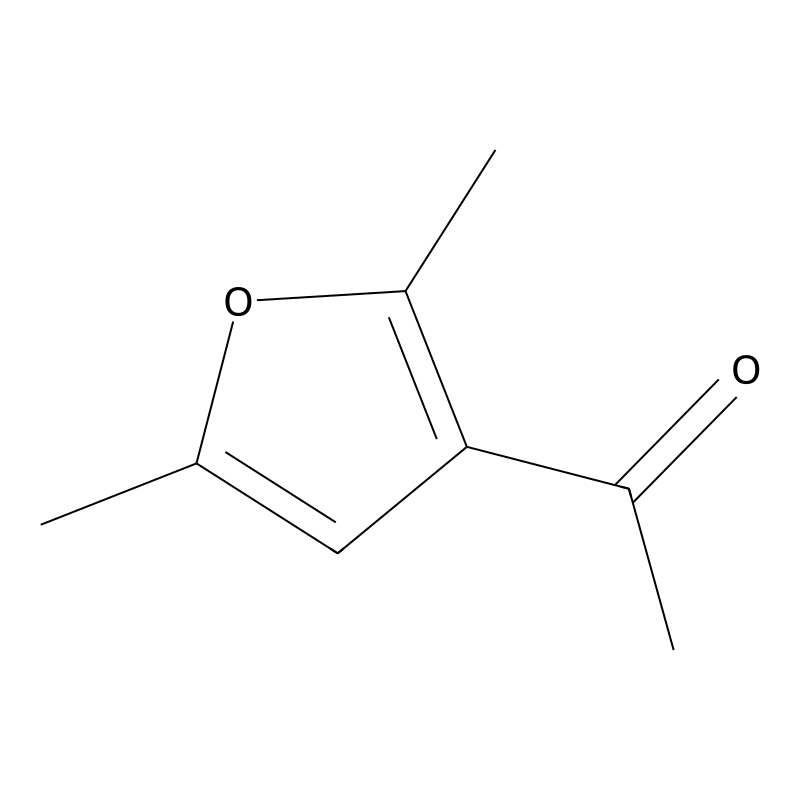

3-Acetyl-2,5-dimethylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Flavoring Agent

3-Acetyl-2,5-dimethylfuran is a naturally occurring compound found in various food sources and possesses flavoring properties. Research has identified it as a key contributor to the aroma profile of Concord grapes, walnuts, cherries, chocolate, coffee, and roasted nuts []. It is also used in creating flavors reminiscent of rum, tobacco, and smoke []. Due to its pleasant aroma, 3-Acetyl-2,5-dimethylfuran finds application in the food science industry as a flavoring agent in various food products [].

Plant Metabolite

Studies have shown the presence of 3-Acetyl-2,5-dimethylfuran in certain plant species. For instance, research has identified it as a metabolite produced by the marine sponge Plakortis angulospiculatus []. The investigation of plant metabolites like 3-Acetyl-2,5-dimethylfuran can provide valuable insights into plant defense mechanisms and their ecological roles [].

3-Acetyl-2,5-dimethylfuran, also known as 1-(2,5-dimethylfuran-3-yl)ethan-1-one, is an organic compound classified as an aryl alkyl ketone. Its chemical formula is , and it has a molecular weight of approximately 138.16 g/mol. The compound exhibits a sweet, cocoa, and corn-like aroma, making it notable in flavoring and fragrance applications . As a secondary metabolite, it plays roles that may include defense mechanisms or signaling within biological systems .

Several synthesis methods for 3-acetyl-2,5-dimethylfuran have been documented:

- Direct Acetylation: This method involves the acetylation of 2,5-dimethylfuran using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving 2,5-dimethylfuran and appropriate acylating agents under basic conditions .

- Friedel-Crafts Acylation: Utilizing furan derivatives in Friedel-Crafts acylation can yield 3-acetyl-2,5-dimethylfuran effectively.

3-Acetyl-2,5-dimethylfuran finds applications primarily in the food and fragrance industries due to its appealing aromatic profile. It is used as a flavoring agent in various food products and as a fragrance component in perfumes and cosmetics. Additionally, its chemical properties allow it to serve as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

Interaction studies involving 3-acetyl-2,5-dimethylfuran focus on its reactivity with other compounds. For instance, research has shown that it can interact with aldehydes to form complex structures such as chalcones. The compound's behavior in biological systems also raises questions about its interactions with enzymes or receptors that could elucidate its biological activity further.

Several compounds share structural similarities with 3-acetyl-2,5-dimethylfuran. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetyl-1-pyrroline | Fused ring structure | Known for its role in flavor profiles (e.g., cooked rice) |

| 4-Acetyl-1-methylpyrrole | Contains a pyrrole ring | Exhibits distinct aroma properties |

| 3-Acetyl-4-methylthiazole | Thiazole ring substitution | Displays antimicrobial properties |

While these compounds share common features such as the presence of acetyl groups and heterocyclic structures, 3-acetyl-2,5-dimethylfuran is unique due to its specific furan framework and aromatic characteristics that contribute to its distinct sensory attributes.

Purity

Physical Description

Clear to yellow liquid; Powerful, slightly roasted, nutty aroma

XLogP3

Exact Mass

Density

1.037-1.039

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 986 of 992 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

2: Høie AH, Svendsen C, Rasmussen T, Alexander J, Husøy T. Intestinal Tumor Development in C57BL/6J-ApcMin/+ Mice Expressing Human Sulphotransferases 1A1 and 1A2 After Oral Exposure to 2,5-Dimethylfuran. Anticancer Res. 2016 Feb;36(2):545-53. PubMed PMID: 26851008.

3: Wang K, Li W, Chen J, Peng Y, Zheng J. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Anal Chim Acta. 2015 Oct 8;896:93-101. doi: 10.1016/j.aca.2015.09.017. Epub 2015 Sep 21. PubMed PMID: 26481992.

4: Togbé C, Tran LS, Liu D, Felsmann D, Oßwald P, Glaude PA, Sirjean B, Fournet R, Battin-Leclerc F, Kohse-Höinghaus K. Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography - Part III: 2,5-Dimethylfuran. Combust Flame. 2014 Mar 1;161(3):780-797. PubMed PMID: 24518851; PubMed Central PMCID: PMC3837207.

5: Dacunto PJ, Cheng KC, Acevedo-Bolton V, Jiang RT, Klepeis NE, Repace JL, Ott WR, Hildemann LM. Identifying and quantifying secondhand smoke in source and receptor rooms: logistic regression and chemical mass balance approaches. Indoor Air. 2014 Feb;24(1):59-70. doi: 10.1111/ina.12049. Epub 2013 May 23. PubMed PMID: 23631597.